molecular formula C12H9IN2O B311683 N-(4-iodophenyl)pyridine-4-carboxamide

N-(4-iodophenyl)pyridine-4-carboxamide

Cat. No.: B311683
M. Wt: 324.12 g/mol
InChI Key: ATYCENZUNOKOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)pyridine-4-carboxamide is a halogenated aromatic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 4-iodophenyl moiety. Its molecular formula is C₁₂H₉IN₂O, with a molar mass of 348.12 g/mol (inferred from analogs in ). The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making this compound relevant in coordination chemistry, medicinal chemistry, and materials science. Its structural versatility allows for diverse applications, including enzyme inhibition and metal-complex formation .

Properties

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

IUPAC Name

N-(4-iodophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H9IN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)

InChI Key

ATYCENZUNOKOMK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent (Pyridine Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
N-(4-Iodophenyl)pyridine-4-carboxamide I (phenyl), carboxamide (4) C₁₂H₉IN₂O 348.12 High steric bulk; potential kinase inhibition
2-Chloro-N-(4-iodophenyl)pyridine-4-carboxamide Cl (pyridine 2), I (phenyl) C₁₂H₈ClIN₂O 358.56 Enhanced electrophilicity; intermediate in drug synthesis
[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium Br (phenyl), carboxamide (2) C₁₂H₉BrN₂O·Pd ~400 (approx.) Catalytic applications; square-planar Pd coordination
N-(4-Chlorophenyl)-...piperidine-4-carboxamide Cl (phenyl), piperidine core C₁₉H₂₂ClN₅O 379.86 Improved solubility; CNS-targeting pharmacophore

Key Observations :

  • Iodine vs. Bromine and chlorine analogs are more electrophilic, favoring metal coordination (e.g., Pd in ) .
  • Positional Isomerism : Pyridine-4-carboxamide derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns compared to pyridine-2-carboxamides, influencing supramolecular assembly and target selectivity .

Functional Group Variations

Compound Name Functional Group Modification Key Impact
N-(4-Ethynylphenyl)-4-pyridinecarboxamide Ethynyl group on phenyl ring Enables click chemistry functionalization; enhanced π-stacking
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide Adamantyl substituent Increased hydrophobicity; stabilizes protein-ligand interactions
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide Aminophenoxy and N-methyl groups Improved solubility; dual hydrogen-bond donor/acceptor capacity

Electronic and Steric Effects :

  • Ethynyl Groups (): Introduce rigidity and enable conjugation, useful in materials science and bioconjugation .
  • Adamantyl Groups (): Bulky substituents reduce rotational freedom, enhancing binding specificity in enzyme pockets .

Pharmacological Analogs

Compound Name Target/Activity Reference
This compound Kinase inhibition (e.g., GSK-3β)
Cocrystallized ligand in GSK-3β () Methoxypyridin-3-yl substitution High affinity for ATP-binding sites
NB480 (Dual BET/HDAC Inhibitor) Pyridine-4-carboxamide core Synergistic epigenetic modulation

Structural Insights :

  • The pyridine-4-carboxamide scaffold is critical for ATP-binding pocket interactions in kinases (). Iodine substitution may improve membrane permeability but requires balancing with solubility .

Data-Driven Analysis of Physicochemical Properties

Property This compound Chloro Analog () Adamantyl Analog ()
Molecular Weight 348.12 358.56 380.91 (HCl salt)
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~4.2
Hydrogen Bond Acceptors 3 4 3

Implications :

  • Higher LogP in iodine/adamantyl derivatives suggests better blood-brain barrier penetration but may complicate aqueous formulation.
  • Chloro analogs () with additional electronegative atoms show improved crystallinity, aiding in structural characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.